7-Fluoro-2-methylquinolin-4-ol
Overview
Description
7-Fluoro-2-methylquinolin-4-ol is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities.
Mechanism of Action
Target of Action
The primary targets of 7-Fluoro-2-methylquinolin-4-ol are currently unknown. This compound is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities
Mode of Action
As a quinoline derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The presence of a fluorine atom may enhance the compound’s binding affinity and selectivity towards its targets .
Biochemical Pathways
Quinoline derivatives are known to interfere with various cellular processes, including DNA replication, protein synthesis, and enzymatic activity
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, stability, and membrane permeability .
Result of Action
Given the broad biological activities of quinoline derivatives, this compound may exert diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the compound’s stability may decrease under acidic conditions, while its efficacy may vary depending on the cellular environment .
Biochemical Analysis
Biochemical Properties
7-Fluoro-2-methylquinolin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and energy production. For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds and altering metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methylquinolin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylquinoline with a fluorinating agent under controlled conditions. The reaction conditions often require the use of a solvent such as dimethylformamide and a catalyst like palladium on carbon to facilitate the fluorination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the product by providing precise control over reaction parameters .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted quinolines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like platinum or palladium in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinolines with various functional groups.
Scientific Research Applications
7-Fluoro-2-methylquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes and as a component in liquid crystal displays.
Comparison with Similar Compounds
7-Fluoroquinoline: Lacks the methyl and hydroxyl groups but shares the fluorine substitution.
2-Methylquinolin-4-ol: Lacks the fluorine atom but has similar structural features.
7-Fluoro-4-hydroxyquinoline: Similar but lacks the methyl group.
Uniqueness: 7-Fluoro-2-methylquinolin-4-ol is unique due to the combined presence of the fluorine atom, methyl group, and hydroxyl group, which collectively enhance its biological activity and chemical reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
7-fluoro-2-methyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZLIRLGDGAYDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429515 | |
Record name | 7-Fluoro-2-methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18529-03-8 | |
Record name | 7-Fluoro-2-methyl-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18529-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-2-methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18529-03-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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